3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-12-9-3-1-2-4-10(9)13(17)15(12)7-8-5-6-20-11(8)14(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNBGLHRSUWKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(OC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its unique structure, which includes a furan ring and an isoindole moiety. The molecular formula is , and its structural representation is crucial for understanding its biological interactions.
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:
- Heparanase Inhibition : A study highlighted that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to the target compound, act as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. The IC50 values for these compounds ranged from 200 to 500 nM, demonstrating significant potency and selectivity over human beta-glucuronidase .
- Anti-Angiogenic Properties : The same class of compounds has shown promising anti-angiogenic effects, which could be beneficial in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .
Biological Activity Overview
| Activity | Mechanism | IC50 Value |
|---|---|---|
| Heparanase Inhibition | Inhibits endo-beta-glucuronidase | 200 - 500 nM |
| Anti-Angiogenic Effects | Reduces new blood vessel formation | Not specified |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Isoindole Derivatives : Research published in Journal of Medicinal Chemistry explored various isoindole derivatives and their effects on cancer cell lines. The results indicated that modifications on the isoindole ring could enhance the anti-cancer activity by increasing the affinity for heparanase inhibition .
- Photodynamic Therapy Applications : Another study discussed the use of derivatives in photodynamic therapy (PDT) for tumors. The amphiphilic nature of these compounds allows them to accumulate in tumor tissues effectively, enhancing the efficacy of PDT .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that compounds containing the isoindole structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, specific derivatives have been tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives possess effective antibacterial and antifungal properties. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Material Science
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing novel polymers. The furan moiety allows for the formation of cross-linked networks through polymerization reactions. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Nanomaterials
The compound has been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been explored. For instance, furan-containing nanoparticles have shown promise in drug delivery systems due to their biocompatibility and controlled release profiles .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is employed as a versatile building block for constructing more complex organic molecules. Its reactive functional groups facilitate various transformations, including esterification and amidation reactions. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound has been used in the synthesis of heterocyclic compounds through cyclization reactions. The presence of the isoindole structure allows for the formation of diverse heterocycles that are valuable in medicinal chemistry for developing new therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well. |
| Study C | Polymer Synthesis | Developed a new class of thermally stable polymers with enhanced mechanical properties; suitable for high-performance applications. |
| Study D | Nanomaterials | Created nanoparticles with controlled release capabilities; potential applications in targeted drug delivery systems. |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Furan-Based Analogues
5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde (CAS 116750-06-2) Structure: Replaces the carboxylic acid group with an aldehyde. Properties: Lower acidity (pKa ~10–12 for aldehydes vs. ~2–3 for carboxylic acids) and increased reactivity in nucleophilic additions. Applications: Potential intermediate for Schiff base syntheses or coordination chemistry .
Furan-2-carboxylic Acid (Isolated from Mycena hialinotricha) Structure: Lacks the phthalimide-methyl group. Properties: Simpler structure with higher water solubility; lower molecular weight (112.08 g/mol vs. ~285–300 g/mol for the target compound). Biological Relevance: Found in fungal metabolites with antifungal activity linked to the shikimate pathway .
Benzene-Based Analogues
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic Acid
- Structure : Benzene replaces the furan ring.
- Properties : Higher lipophilicity (logP ~2.5 vs. ~1.8 for furan derivatives) and altered electronic effects (benzene is less electron-rich).
- Synthesis : Similar methods to the target compound, using benzoic acid derivatives .
Nitro-Substituted Phthalimide Esters (e.g., 4l–4n in )
- Structure : Esters with nitro groups on the benzene ring.
- Properties : Lower solubility in polar solvents due to ester groups; nitro substituents enhance oxidative stability and radical scavenging (IC50 for DPPH: 25–40 μM) .
Heterocyclic Variants
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrazole-5-carboxylic Acid Structure: Pyrazole ring replaces furan. Applications: Candidate for enzyme inhibition studies .
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid
- Structure : Acetic acid chain instead of aromatic rings.
- Properties : Flexible structure with lower thermal stability (predicted boiling point: ~438°C for sulfonyl chloride derivatives vs. higher for aromatic acids) .
Comparative Data Table
*Estimated based on similar structures.
Key Findings from Comparative Analysis
- Electronic Effects : Furan-based compounds exhibit greater electron density compared to benzene analogues, influencing reactivity in electrophilic substitutions.
- Biological Activity: Nitro-substituted phthalimide esters show notable antioxidant activity, while the target compound’s furan-carboxylic acid moiety may offer unique interactions in biological systems (e.g., enzyme binding) .
- Synthetic Flexibility : Aldehyde derivatives (e.g., CAS 116750-06-2) serve as versatile intermediates, whereas carboxylic acids are more suited for direct therapeutic applications .
Preparation Methods
Synthesis of 3-(Bromomethyl)furan-2-carboxylic Acid Methyl Ester
The initial step involves preparing the alkylating agent, 3-(bromomethyl)furan-2-carboxylic acid methyl ester. This intermediate is synthesized through a three-step sequence:
-
Esterification of Furan-2-carboxylic Acid : Furan-2-carboxylic acid is treated with methanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield methyl furan-2-carboxylate (85% yield).
-
Hydroxymethylation at the 3-Position : The ester undergoes directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with paraformaldehyde to introduce a hydroxymethyl group at the 3-position (62% yield).
-
Bromination : The hydroxymethyl group is converted to a bromomethyl substituent via reaction with phosphorus tribromide (PBr₃) in dichloromethane at 0°C (78% yield).
Table 1: Reaction Conditions for 3-(Bromomethyl)furan-2-carboxylate Synthesis
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux | 85% |
| Hydroxymethylation | LDA, paraformaldehyde | −78°C | 62% |
| Bromination | PBr₃, CH₂Cl₂ | 0°C | 78% |
Alkylation of Isoindole-1,3-dione
The isoindole-1,3-dione nucleus is generated by condensing phthalic anhydride with ammonium hydroxide in aqueous ethanol (reflux, 4 h, 90% yield). Subsequent deprotonation of the isoindole nitrogen using sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic attack on 3-(bromomethyl)furan-2-carboxylate. The reaction proceeds at room temperature for 12 h, yielding the alkylated product (45% yield after column chromatography).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in tetrahydrofuran/water (1:1) at 60°C for 3 h (92% yield).
Condensation of Phthalic Anhydride with 3-Aminomethylfuran-2-carboxylate
Synthesis of 3-Aminomethylfuran-2-carboxylic Acid Methyl Ester
This route begins with introducing an aminomethyl group at the 3-position of furan-2-carboxylate:
Table 2: Conditions for 3-Aminomethylfuran-2-carboxylate Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O | 0°C, 2 h | 55% |
| Reduction | H₂, Pd/C | RT, 6 h | 80% |
Phthalimide Formation
The amine reacts with phthalic anhydride in glacial acetic acid under reflux (8 h), forming the isoindole-1,3-dione ring via cyclodehydration (68% yield).
Ester Hydrolysis
As in Method 1, the methyl ester is saponified to the carboxylic acid (89% yield).
Comparative Analysis of Synthetic Routes
Yield and Efficiency
-
Method 1 (Alkylation): Overall yield = 85% × 62% × 78% × 45% × 92% ≈ 17.4% .
-
Method 2 (Condensation): Overall yield = 55% × 80% × 68% × 89% ≈ 26.8% .
Practical Considerations
-
Method 1 requires handling air-sensitive reagents (NaH) and hazardous alkylating agents (PBr₃).
-
Method 2 involves explosive nitration steps but offers higher overall yield and fewer purification steps.
Table 3: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 17.4% | 26.8% |
| Hazardous Steps | PBr₃, NaH | HNO₃, H₂ |
| Purification Complexity | High (multiple columns) | Moderate (crystallization) |
Mechanistic Insights
Alkylation Pathway
The deprotonated nitrogen of isoindole-1,3-dione acts as a nucleophile, displacing bromide from 3-(bromomethyl)furan-2-carboxylate in an SN2 mechanism. Steric hindrance from the furan ring contributes to the moderate yield.
Condensation Pathway
Phthalic anhydride undergoes nucleophilic attack by the primary amine of 3-aminomethylfuran-2-carboxylate, followed by cyclization and dehydration to form the isoindole ring. The reaction is driven by the aromatic stability of the resulting heterocycle.
Q & A
Basic Synthesis and Purification
Q: What are the optimal methods for synthesizing 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution or esterification reactions using phthalimide precursors. For example, analogous compounds are synthesized by refluxing phthalimide derivatives with activated furan-carboxylic acid esters in acetone or methanol, achieving yields of 71–82% . Purification often involves recrystallization from ethanol or acetone-methanol mixtures, with purity confirmed via melting point consistency (±1°C) and FTIR/NMR to verify functional groups (e.g., C=O at ~1700 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for final purity validation.
Advanced Structural Characterization
Q: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved? A: Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be addressed by:
- 2D NMR (COSY, HSQC): Resolves coupling networks and carbon-proton correlations, particularly for differentiating isoindole and furan protons .
- X-ray crystallography: SHELXL refinement (using Olex2 or similar software) provides unambiguous bond lengths/angles. For example, CCDC-deposited structures (e.g., CCDC 123456) confirm the methylene bridge geometry .
- Cross-validation: Compare experimental data with computational predictions (DFT at B3LYP/6-31G* level) for chemical shifts and vibrational frequencies .
Biological Activity Evaluation
Q: What experimental designs are robust for assessing antioxidant activity in this compound? A: Standardize assays with positive controls (e.g., BHT) and triplicate measurements:
- DPPH radical scavenging: Monitor absorbance at 517 nm after 30 min incubation; calculate IC50 via nonlinear regression .
- FRAP assay: Measure Fe³⁺→Fe²⁺ reduction at 593 nm; express activity as μM Fe²⁺ equivalents .
- Cell-based assays: Use HepG2 or RAW264.7 cells with ROS-sensitive probes (e.g., DCFH-DA) to validate intracellular antioxidant effects.
Mechanistic Studies
Q: How can the acylation mechanism of this compound be elucidated in enzyme inhibition studies? A:
- Kinetic assays: Monitor time-dependent inhibition of target enzymes (e.g., serine hydrolases) using fluorogenic substrates.
- Mass spectrometry: Identify covalent adducts (e.g., phthalimide-enzyme conjugates) via LC-MS/MS .
- Computational docking: AutoDock Vina or Schrödinger Suite can predict binding modes, highlighting interactions with catalytic residues (e.g., His57 in chymotrypsin) .
Analytical Method Validation
Q: What strategies mitigate variability in reported melting points or spectroscopic data across studies? A:
- Inter-laboratory calibration: Use certified reference materials (e.g., NIST standards) for instrument calibration.
- Dynamic melting point determination: Employ differential scanning calorimetry (DSC) for precise thermal profiles .
- Reproducibility protocols: Publish detailed experimental conditions (e.g., solvent ratios, drying times) to minimize batch-to-batch variability .
Computational Modeling
Q: Which computational approaches best predict the compound’s reactivity and stability? A:
- DFT calculations (Gaussian): Optimize geometry at M06-2X/def2-TZVP level; calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (GROMACS): Simulate solvation effects in water/DMSO to assess hydrolytic stability .
- QSAR models: Train on phthalimide derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Crystallographic Challenges
Q: How can crystallographic disorders or twinning be addressed during structure determination? A:
- SHELXT/SHELXL: Use twin refinement (TWIN/BASF commands) for twinned data .
- High-resolution data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the furan-methyl moiety .
- Complementary techniques: Pair with powder XRD to validate phase purity .
Structure-Activity Relationship (SAR) Studies
Q: How can derivatives be systematically designed to explore SAR? A:
- Substituent variation: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the isoindole ring .
- Bioisosteric replacement: Replace the furan with thiophene or pyrrole to assess ring electronics .
- Fragment-based screening: Use SPR or ITC to quantify binding affinities of derivatives against target proteins .
Stability and Degradation
Q: What protocols ensure compound stability under experimental conditions? A:
- Storage: Keep in amber vials under argon at –20°C; avoid prolonged exposure to light/moisture .
- Stability assays: Monitor degradation via HPLC at 25°C/60% RH over 14 days; identify byproducts (e.g., hydrolyzed phthalic acid) .
- pH studies: Assess stability in buffers (pH 2–10) to simulate physiological conditions .
Cross-Disciplinary Integration
Q: How can researchers integrate synthetic, computational, and biological data to accelerate discovery? A:
- Multi-omics pipelines: Combine NMR/LC-MS (metabolomics) with RNA-seq to map compound-induced pathways .
- Machine learning: Train models on synthetic yields, spectroscopic data, and bioactivity to predict novel analogs .
- Collaborative databases: Share crystallographic (CCDC) and spectral (NMRShiftDB) data to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
